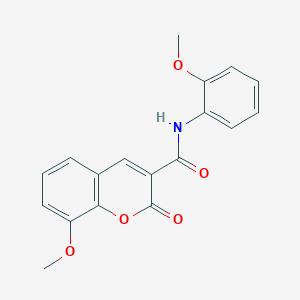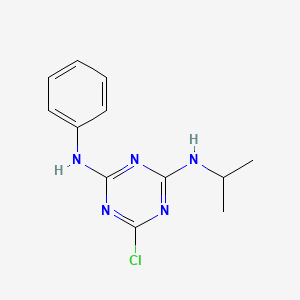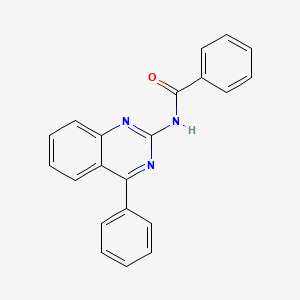![molecular formula C17H18ClNOS B5703802 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as DMBA and is synthesized using a specific method that involves multiple steps. The purpose of
作用機序
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It may also work by modulating the immune response and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
実験室実験の利点と制限
The advantages of using 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide in lab experiments include its potential pharmacological properties, its ability to reduce oxidative stress, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide. These include further studies on its mechanism of action, its potential use in the treatment of cancer and autoimmune diseases, and its potential toxicity. Other future directions include the development of new synthesis methods to improve the purity and quality of the compound, and the evaluation of its efficacy and safety in human trials.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action, efficacy, and safety of this compound.
合成法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide involves multiple steps. The first step involves the reaction of 2-chlorobenzyl chloride with sodium thiolate to form 2-(2-chlorobenzyl)thiol. The second step involves the reaction of 2-(2-chlorobenzyl)thiol with 2,5-dimethylphenylacetyl chloride to form 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide. The synthesis method is an important aspect of research as it determines the purity and quality of the compound.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and autoimmune diseases. The compound has been used in animal studies to evaluate its efficacy and safety.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-7-8-13(2)16(9-12)19-17(20)11-21-10-14-5-3-4-6-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRXSXYRFLWZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6191961 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

